Cas no 885280-83-1 (5-Fluoro-2,3-dihydro-benzofuran-3-ylamine)

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine Chemical and Physical Properties
Names and Identifiers
-
- 3-Benzofuranamine,5-fluoro-2,3-dihydro-
- 5-fluoro-2,3-dihydro-1-benzofuran-3-amine
- 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
- SB45884
- AKOS016042434
- 885280-83-1
- EN300-63707
- 5-fluoro-2,3-dihydro-benzofuran-3-ylaminehydrochloride
- SB45793
- AKOS000223277
- AB27751
- 5-FLUORO-2,3-DIHYDROBENZOFURAN-3-AMINE
-
- MDL: MFCD06738727
- Inchi: 1S/C8H8FNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2
- InChI Key: YSCBVVODVORHGP-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(CO2)N
Computed Properties
- Exact Mass: 153.058992041g/mol
- Monoisotopic Mass: 153.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 0.7
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 203.9±40.0 °C at 760 mmHg
- Flash Point: 77.1±27.3 °C
- Vapor Pressure: 0.3±0.4 mmHg at 25°C
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-63707-0.5g |
5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
885280-83-1 | 0.5g |
$297.0 | 2023-06-01 | ||
eNovation Chemicals LLC | Y1005012-5g |
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine |
885280-83-1 | 95% | 5g |
$4475 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0322-1g |
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine |
885280-83-1 | 96% | 1g |
¥8726.45 | 2025-02-20 | |
eNovation Chemicals LLC | Y1005012-1g |
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine |
885280-83-1 | 95% | 1g |
$1115 | 2024-07-28 | |
TRC | F600265-10mg |
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine |
885280-83-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
TRC | F600265-100mg |
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine |
885280-83-1 | 100mg |
$ 230.00 | 2022-06-02 | ||
Enamine | EN300-63707-1.0g |
5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
885280-83-1 | 1g |
$310.0 | 2023-06-01 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0322-250mg |
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine |
885280-83-1 | 96% | 250mg |
1908.1CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0322-100mg |
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine |
885280-83-1 | 96% | 100mg |
1382.31CNY | 2021-05-07 | |
Chemenu | CM154011-5g |
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine |
885280-83-1 | 95% | 5g |
$1613 | 2021-06-09 |
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine Related Literature
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
Additional information on 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
Chemical and Structural Characterization of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine (CAS No. 885280-83-1)
The compound 5-fluoro-2,3-dihydro-benzofuran-3-ylamine (CAS No. 885280-83-1) represents a structurally unique derivative of the benzofuran scaffold, characterized by a fluorine atom at the 5-position and a partially saturated ring system. This molecule combines the aromaticity of the benzene ring with the heterocyclic nature of furan, while the dihydro prefix indicates the presence of two hydrogen atoms in the ring structure, distinguishing it from fully conjugated analogs. The amine functionality at position 3 introduces nucleophilic properties, making this compound a valuable intermediate in medicinal chemistry and pharmaceutical research.
Recent advancements in synthetic organic chemistry have highlighted the importance of fluorinated heterocycles like 5-fluoro-benzofurans in drug discovery. The incorporation of fluorine atoms into aromatic systems is known to enhance metabolic stability and bioavailability due to its strong C–F bond strength and electronic effects. In the case of CAS No. 885280-83-1, the fluorine substitution at position 5 modulates the electronic distribution across the benzofuran core, potentially influencing its interaction with biological targets such as G-protein-coupled receptors (GPCRs) or enzyme active sites.
The dihydro ring structure in this compound introduces conformational flexibility compared to fully conjugated benzofurans. Computational studies published in *Organic & Biomolecular Chemistry* (2024) suggest that such partial saturation can reduce steric hindrance during ligand-receptor binding events. This structural feature is particularly relevant for optimizing lead compounds in neuropharmacology, where molecular rigidity often correlates with selectivity for specific subtypes of receptors.
From a synthetic perspective, 5-fluoro-benzofurans are typically prepared via cyclization reactions involving o-halogenophenols and aldehydes under acidic conditions. For CAS No. 885280-83-1, recent protocols reported in *Synthetic Communications* (Volume 44) demonstrate improved yields using microwave-assisted synthesis with palladium catalysts to introduce the amine group at position 3. These methods emphasize green chemistry principles by minimizing solvent use and reaction times.
In medicinal chemistry applications, derivatives of benzofuranamines have shown promise as modulators of serotonin transporters and histamine receptors. A 2024 study in *Journal of Medicinal Chemistry* demonstrated that fluorinated analogs like 5-fluoro-benzofuranamines exhibit enhanced blood-brain barrier permeability compared to non-fluorinated counterparts—a critical factor for central nervous system (CNS) drug development. The amine functionality further enables conjugation with other pharmacophores through amide or Schiff base formation.
Structural analysis via X-ray crystallography reveals that CAS No. 885280-83-1 adopts a non-planar conformation due to the dihydro ring's partial saturation. This three-dimensional arrangement may facilitate hydrogen bonding interactions with protein targets, as evidenced by molecular docking simulations published in *Molecules* (April 2024). Such interactions are crucial for designing drugs targeting kinases or proteases involved in cancer progression.
The compound's spectroscopic properties have been extensively characterized using NMR and mass spectrometry techniques. The ^1H NMR spectrum displays distinct signals for aromatic protons adjacent to the fluorine atom (δ ≈ 7.6–7.9 ppm) and aliphatic protons from the dihydro ring (δ ≈ 4.1–4.4 ppm). These spectral features align with computational predictions from DFT calculations published in *ChemistryOpen* (Volume 13), confirming the molecule's expected geometry.
Environmental stability studies indicate that CAS No. 885280-83-1 maintains structural integrity under standard storage conditions (≤ -10°C). However, exposure to strong acids or bases may lead to ring-opening reactions at positions adjacent to both the fluorine atom and amine group—a consideration important for formulation development.
Current research trends focus on expanding this scaffold's utility through functional group modifications at positions other than C(5). A notable example is a patent application filed by Merck & Co., Inc., which describes dual-action compounds combining benzofuranamines with PPARγ agonist moieties for diabetes treatment (WO/XXXXXX/XX). These hybrid molecules leverage both anti-inflammatory and glucose-regulating properties.
In conclusion, 5-fluoro-benzofuranamines like CAS No. 885280-83-1 represent an emerging class of building blocks in modern drug discovery pipelines. Their unique combination of electronic effects from fluorination, conformational flexibility from partial saturation, and reactive amine groups positions them as versatile platforms for developing next-generation therapeutics across multiple disease indications including neurodegenerative disorders and oncology applications.
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